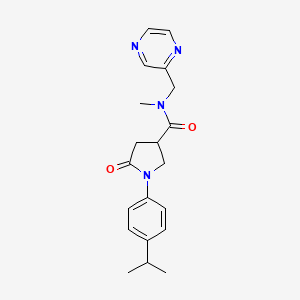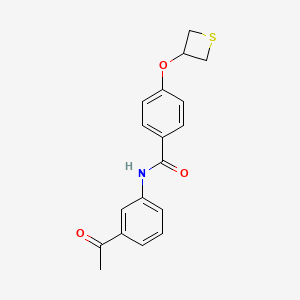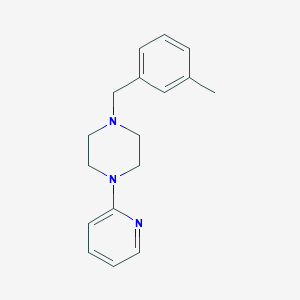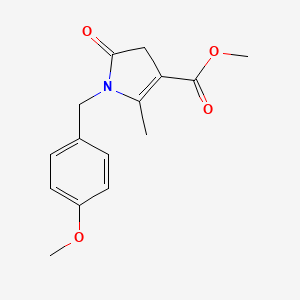![molecular formula C20H19NO3 B5647954 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone](/img/structure/B5647954.png)
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone, also known as AMMI or 5-MeO-AMMI, is a synthetic compound that belongs to the family of tryptamine derivatives. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. Due to its unique chemical structure, AMMI has been the subject of scientific research to investigate its potential as a therapeutic agent.
作用機序
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone acts as an agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events. This activation of the receptor has been shown to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The activation of the 5-HT2A receptor by 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has been shown to have a variety of biochemical and physiological effects. It can lead to changes in neurotransmitter release, including the release of dopamine, norepinephrine, and acetylcholine. Additionally, it can lead to changes in gene expression and protein synthesis, leading to long-term changes in neuronal function.
実験室実験の利点と制限
The use of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone in lab experiments has several advantages and limitations. One advantage is its potency as an agonist of the 5-HT2A receptor, allowing for precise and specific activation of the receptor. However, its potency also presents a potential limitation, as high concentrations of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone may lead to non-specific effects. Additionally, the use of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone in lab experiments may be limited by its cost and availability.
将来の方向性
There are several potential future directions for research on 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further investigation into its anti-tumor properties may lead to the development of new anticancer agents. Finally, research into the long-term effects of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone on neuronal function may provide insight into the regulation of mood, cognition, and perception.
合成法
The synthesis of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone involves several steps, including the reaction of 3-acetyl-5-methoxy-2-methylindole with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and 1-bromo-4-(3-acetyl-5-methoxy-2-methylindol-1-yl)benzene to form the final product, 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone.
科学的研究の応用
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has been shown to have anti-tumor activity and may have potential as an anticancer agent.
特性
IUPAC Name |
1-[4-(3-acetyl-5-methoxy-2-methylindol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-20(14(3)23)18-11-17(24-4)9-10-19(18)21(12)16-7-5-15(6-8-16)13(2)22/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOTWBQYNBAVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)

![3-[3-(1H-imidazol-2-yl)benzoyl]-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5647894.png)
![N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5647915.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5647920.png)


![1H-imidazol-2-yl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5647942.png)

![5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5647957.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647973.png)